molecular formula C6H4ClN3O B11914468 3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile

3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile

Cat. No.: B11914468
M. Wt: 169.57 g/mol
InChI Key: WJOCUOANJCXAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile is a heterocyclic compound with the molecular formula C6H4ClN3O. It is characterized by the presence of a pyrazine ring substituted with a chloro group, a hydroxymethyl group, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile typically involves the chlorination of 6-(hydroxymethyl)pyrazine-2-carbonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{6-(hydroxymethyl)pyrazine-2-carbonitrile} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. Molecular docking studies have shown that derivatives of this compound can bind to the active site of mycobacterial enoyl-ACP reductase (InhA), thereby inhibiting its function .

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyrazine-2-carbonitrile: Lacks the hydroxymethyl group, making it less versatile in chemical modifications.

    6-(Hydroxymethyl)pyrazine-2-carbonitrile: Lacks the chloro group, which reduces its reactivity in substitution reactions.

Uniqueness

3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile is unique due to the presence of both a chloro and a hydroxymethyl group on the pyrazine ring. This dual functionality allows for a wider range of chemical reactions and modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

3-chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile

InChI

InChI=1S/C6H4ClN3O/c7-6-5(1-8)10-4(3-11)2-9-6/h2,11H,3H2

InChI Key

WJOCUOANJCXAGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C#N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.